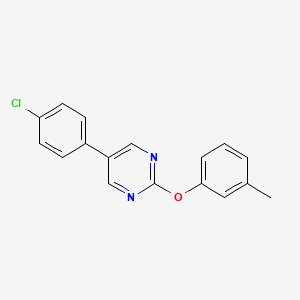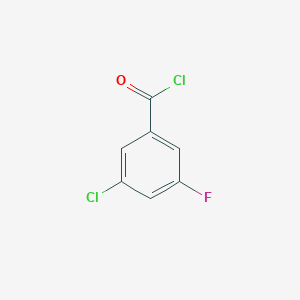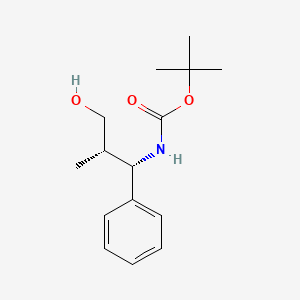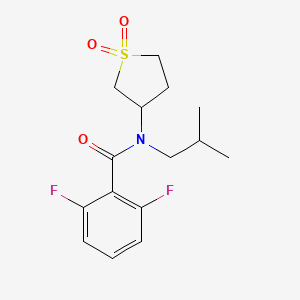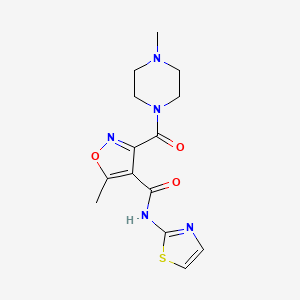
5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) discussed the microwave-assisted synthesis of hybrid molecules, including structures similar to the specified compound, exploring their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate to good antimicrobial activity against various microorganisms, while others showed antiurease and antilipase activities (Başoğlu et al., 2013).
Synthesis and Tuberculostatic Activity
Research by Foks et al. (2004) presented the synthesis of derivatives incorporating structures similar to the target compound, investigating their tuberculostatic activity. The study found that certain derivatives exhibited inhibitory concentrations within specific ranges, indicating potential applications in tuberculosis treatment (Foks et al., 2004).
Non-catalytic Approach to Synthesis
Pratap and Ram (2007) explored a non-catalytic approach for synthesizing compounds with a framework resembling the chemical of interest. This method facilitated the generation of highly functionalized derivatives, opening pathways for further chemical modifications and applications (Pratap & Ram, 2007).
Novel Amides Synthesis
Koroleva et al. (2011) focused on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment. This study underlines the versatility of such compounds for developing potential antileukemic agents, showcasing the broader applicability of this chemical structure in medical research (Koroleva et al., 2011).
PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation
Wang et al. (2018) synthesized a derivative for potential use as a PET imaging agent for IRAK4 enzyme in neuroinflammation, illustrating the compound's relevance in neuroscientific research and its potential in diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).
Anticancer Activity of Thiazole and Thiadiazole Derivatives
Gomha et al. (2017) synthesized derivatives containing thiazole moieties, including structures related to the target compound, and evaluated their anticancer activities. Certain derivatives showed promising results against specific cancer cell lines, indicating the compound's potential utility in cancer treatment (Gomha et al., 2017).
Propiedades
IUPAC Name |
5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-9-10(12(20)16-14-15-3-8-23-14)11(17-22-9)13(21)19-6-4-18(2)5-7-19/h3,8H,4-7H2,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOIBVIYGKKKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B2778664.png)
![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)
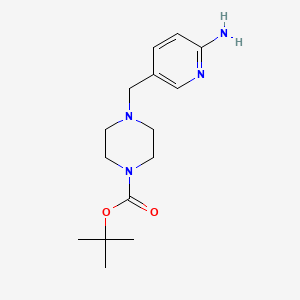
![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)
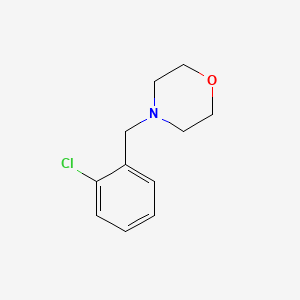
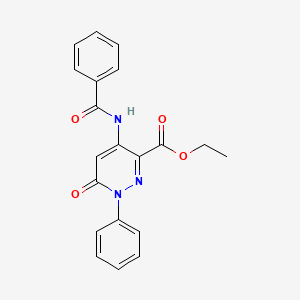
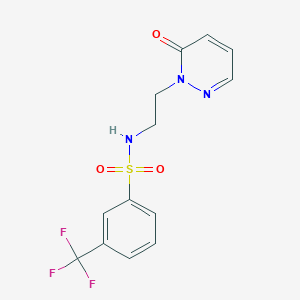
![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)
![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)
